molecular formula C2H4O3 B13794347 Dihydroxyacetaldehyde CAS No. 631-59-4

Dihydroxyacetaldehyde

Cat. No.: B13794347
CAS No.: 631-59-4
M. Wt: 76.05 g/mol
InChI Key: ROUFUEVOXWOSOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydroxyacetaldehyde, also known as 2,2-dihydroxyacetaldehyde, is an organic compound with the molecular formula C2H4O3. It is a simple aldehyde with two hydroxyl groups attached to the same carbon atom. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: Dihydroxyacetaldehyde can be synthesized through various methods. One common approach involves the oxidation of glycerol using mild oxidizing agents. Another method includes the hydrolysis of glyoxal in the presence of water.

Industrial Production Methods: Industrial production of this compound is not very common due to its high reactivity and instability. it can be produced on a small scale for research purposes using controlled oxidation processes.

Chemical Reactions Analysis

Types of Reactions: Dihydroxyacetaldehyde undergoes several types of chemical reactions, including:

    Oxidation: It can be further oxidized to formic acid and carbon dioxide.

    Reduction: It can be reduced to glycerol.

    Condensation: It can undergo aldol condensation to form more complex molecules.

Common Reagents and Conditions:

    Oxidation: Mild oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Condensation: Basic conditions using catalysts like sodium hydroxide.

Major Products Formed:

    Oxidation: Formic acid, carbon dioxide.

    Reduction: Glycerol.

    Condensation: Various aldol products depending on the reactants used.

Scientific Research Applications

Dihydroxyacetaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its role in metabolic pathways and its potential effects on biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the field of metabolic disorders.

    Industry: It is used in the synthesis of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of dihydroxyacetaldehyde involves its reactivity with various biological molecules. It can form adducts with proteins and nucleic acids, potentially leading to changes in their structure and function. The compound’s high reactivity is due to the presence of both aldehyde and hydroxyl groups, which can participate in a wide range of chemical reactions.

Comparison with Similar Compounds

    Glycolaldehyde: Similar in structure but with only one hydroxyl group.

    Glyceraldehyde: Contains an additional hydroxyl group compared to dihydroxyacetaldehyde.

    Hydroxyacetone: Similar in structure but with a ketone group instead of an aldehyde group.

Uniqueness: this compound is unique due to the presence of two hydroxyl groups attached to the same carbon atom, which imparts high reactivity and makes it a valuable intermediate in organic synthesis.

Properties

CAS No.

631-59-4

Molecular Formula

C2H4O3

Molecular Weight

76.05 g/mol

IUPAC Name

2,2-dihydroxyacetaldehyde

InChI

InChI=1S/C2H4O3/c3-1-2(4)5/h1-2,4-5H

InChI Key

ROUFUEVOXWOSOA-UHFFFAOYSA-N

Canonical SMILES

C(=O)C(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.